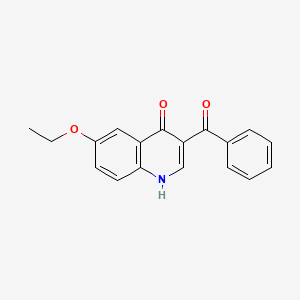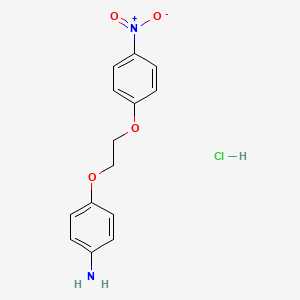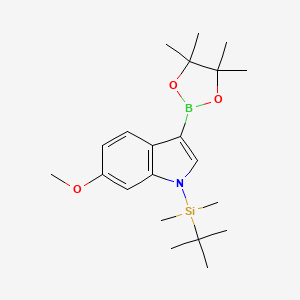![molecular formula C13H12IN3S B13352208 (2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13352208.png)
(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine is a complex organic molecule that features a benzimidazole core substituted with an iodothiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as nickel or palladium to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the molecule.
Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like iodine . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while substitution reactions could introduce various halogens or other substituents .
Scientific Research Applications
(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The benzimidazole core can mimic the structure of nucleotides, allowing it to bind to DNA or RNA and interfere with their function . Additionally, the iodothiophene group can enhance the compound’s ability to interact with proteins and other biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride)
- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
- (5-Chloro-1H-benzimidazol-2-yl)methylamine dihydrochloride
Uniqueness
(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine: is unique due to the presence of the iodothiophene group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions, such as drug design and materials science .
Properties
Molecular Formula |
C13H12IN3S |
|---|---|
Molecular Weight |
369.23 g/mol |
IUPAC Name |
[2-(5-iodothiophen-3-yl)-1-methylbenzimidazol-5-yl]methanamine |
InChI |
InChI=1S/C13H12IN3S/c1-17-11-3-2-8(6-15)4-10(11)16-13(17)9-5-12(14)18-7-9/h2-5,7H,6,15H2,1H3 |
InChI Key |
CMBXTAJRHDKRPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)N=C1C3=CSC(=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,5S)-6,6-Dimethyl-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13352130.png)

![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B13352149.png)



![2-([1,1'-Biphenyl]-4-yl)propan-2-amine hydrochloride](/img/structure/B13352166.png)
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde](/img/structure/B13352182.png)
![3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one](/img/structure/B13352185.png)


![3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide](/img/structure/B13352191.png)


